NY0128
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Overview
Description
NY0128 is a small-molecule agonist of the neuromedin U receptor 2 (NMUR2). Neuromedin U is a neuropeptide that plays a significant role in regulating food intake and body weight. This compound has been shown to decrease cyclic adenosine monophosphate (cAMP) levels while stimulating calcium signaling in cells expressing NMUR2 .
Preparation Methods
The synthesis of NY0128 involves the incorporation of a lipophilic trityl motif and a hydrophilic guanidine scaffold. The synthetic route typically includes the following steps:
Formation of the trityl motif: This involves the reaction of triphenylmethanol with a suitable halogenating agent to form the trityl halide.
Introduction of the guanidine scaffold: The trityl halide is then reacted with a guanidine derivative under basic conditions to form the desired compound.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
NY0128 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced using common reducing agents such as sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the trityl motif.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
NY0128 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of NMUR2 agonists.
Biology: Employed in cellular assays to investigate the signaling pathways mediated by NMUR2.
Medicine: Potential therapeutic applications in the treatment of obesity and related metabolic disorders due to its ability to suppress food intake and decrease body weight.
Industry: Could be used in the development of new drugs targeting NMUR2 for various therapeutic applications.
Mechanism of Action
NY0128 exerts its effects by binding to the neuromedin U receptor 2 (NMUR2). Upon binding, it decreases cyclic adenosine monophosphate (cAMP) levels and stimulates calcium signaling. This dual action leads to the suppression of food intake and a decrease in body weight. The molecular targets involved include NMUR2 and the downstream signaling pathways that regulate appetite and metabolism .
Comparison with Similar Compounds
NY0128 is structurally similar to another NMUR2 agonist, NY0116. Both compounds contain a lipophilic trityl motif and a hydrophilic guanidine scaffold. this compound has been shown to have a higher efficacy in decreasing cAMP levels and stimulating calcium signaling compared to NY0116 . Other similar compounds include various NMUR2 agonists that share structural motifs but differ in their specific functional groups and overall efficacy.
Properties
Molecular Formula |
C23H25N3O |
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Molecular Weight |
359.5 g/mol |
IUPAC Name |
2-(3-trityloxypropyl)guanidine |
InChI |
InChI=1S/C23H25N3O/c24-22(25)26-17-10-18-27-23(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-16H,10,17-18H2,(H4,24,25,26) |
InChI Key |
RLMHNYLEFGCELO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCCN=C(N)N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCCN=C(N)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NY-0128; NY 0128; NY0128 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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